Corticosterone-21-hemisuccinate

Prodrug Design Formulation Science Glucocorticoid Research

Corticosterone-21-hemisuccinate is a water-soluble prodrug of corticosterone, overcoming the native hormone's near-complete aqueous insolubility (~0.2 mg/mL). This hemisuccinate ester enables intravenous injection, direct addition to aqueous cell culture media without confounding organic solvents, and serves as the essential hapten for anti-corticosterone antibody generation. Choose this compound for: (1) PK/PD studies requiring aqueous IV formulations; (2) immunoassay development via carrier protein conjugation; (3) cell-based assays avoiding DMSO/ethanol artifacts. Its slower in vivo hydrolysis compared to phosphate esters offers a distinct pharmacokinetic profile for controlled-release research. Procure from verified suppliers with ≥95% purity for reproducible results.

Molecular Formula C25H34O7
Molecular Weight 446.5 g/mol
CAS No. 10215-77-7
Cat. No. B155348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticosterone-21-hemisuccinate
CAS10215-77-7
Synonymscorticosterone-21-hemisuccinate
Molecular FormulaC25H34O7
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O
InChIInChI=1S/C25H34O7/c1-24-10-9-15(26)11-14(24)3-4-16-17-5-6-18(25(17,2)12-19(27)23(16)24)20(28)13-32-22(31)8-7-21(29)30/h11,16-19,23,27H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,23+,24-,25-/m0/s1
InChIKeyKEECMXYFGNWLEA-BIGDRKAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corticosterone-21-hemisuccinate (CAS 10215-77-7): A Water-Soluble Corticosterone Prodrug for Enhanced Bioavailability and Immunoassay Development


Corticosterone-21-hemisuccinate is a synthetic, water-soluble prodrug of the endogenous glucocorticoid corticosterone, formed by the esterification of corticosterone at the 21-hydroxyl position with a hemisuccinate group . This structural modification is designed to overcome the near-complete aqueous insolubility of the parent hormone (aqueous solubility ~0.2 mg/mL) [1], thereby enabling intravenous administration and facilitating its use as a hapten in immunoassay development after conjugation to carrier proteins [2].

Corticosterone-21-hemisuccinate (CAS 10215-77-7): Why the Hemisuccinate Ester is Not a Generic Substitute for Corticosterone


The direct substitution of corticosterone-21-hemisuccinate with unmodified corticosterone is impossible in applications requiring aqueous solubility, such as intravenous injection or formulation in cell culture media, due to the parent compound's extreme hydrophobicity . Furthermore, the hemisuccinate moiety is essential for the hapten-carrier conjugation required for generating specific anti-corticosterone antibodies in immunoassays, a function the native steroid cannot perform [1]. While the hemisuccinate acts as a prodrug, its pharmacokinetic profile, including a finite hydrolysis half-life to the active parent drug, differs significantly from that of the parent hormone, making it a distinct chemical entity for research and formulation purposes [2].

Corticosterone-21-hemisuccinate (CAS 10215-77-7): Quantified Advantages Over Corticosterone in Solubility, Conjugation, and Prodrug Kinetics


Aqueous Solubility Enhancement: Corticosterone-21-hemisuccinate vs. Corticosterone

Corticosterone-21-hemisuccinate exhibits dramatically enhanced aqueous solubility compared to its parent compound, corticosterone. This difference is crucial for in vivo and in vitro applications. The hemisuccinate ester is designed to be water-soluble, while corticosterone is known to be practically insoluble in water . While a precise quantitative solubility value for corticosterone-21-hemisuccinate is not consistently reported in primary literature, the class of 21-hemisuccinate esters is well-known for its high water solubility (e.g., 50 mg/mL for hydrocortisone 21-hemisuccinate sodium salt) , contrasting sharply with the low solubility of the parent hormone.

Prodrug Design Formulation Science Glucocorticoid Research

Immunoassay Hapten Conjugation: Corticosterone-21-hemisuccinate vs. Corticosterone-3-CMO in ELISA Development

The hemisuccinate group at the 21-position enables covalent conjugation to carrier proteins like bovine serum albumin (BSA), a prerequisite for generating specific anti-corticosterone antibodies. A direct comparison in an ELISA development study showed that antibodies generated against corticosterone-21-hemisuccinate-BSA, when used in an antigen heterologous combination with an enzyme conjugate prepared from corticosterone-3-CMO, resulted in a functional assay with a within-assay coefficient of variation (CV) of 7.1% and a between-assay CV of 13.9% [1]. This contrasts with other conjugation strategies, such as those using corticosterone-3-CMO-BSA, which may yield different assay sensitivities and specificities [1].

Immunoassay Development Antibody Generation Steroid Detection

Prodrug Activation Kinetics: Hemisuccinate vs. Phosphate Esters in Corticosteroid Delivery

As a class, 21-hemisuccinate esters of corticosteroids function as prodrugs that are hydrolyzed in vivo to release the active parent drug. A comparative study of methylprednisolone esters demonstrated a key difference: methylprednisolone phosphate converted to the active drug more rapidly, with plasma levels 3-4 times higher in the first 30 minutes compared to the hemisuccinate [1]. The hemisuccinate exhibited a significantly longer mean residence time and lower total-body clearance, and importantly, 14.7% of the hemisuccinate dose was excreted unchanged in the urine, reducing its bioavailability compared to the phosphate [1]. For prednisolone hemisuccinate, the ester's plasma half-life was reported to be 18-25 minutes [2].

Pharmacokinetics Prodrug Activation Intravenous Administration

Corticosterone-21-hemisuccinate (CAS 10215-77-7): Primary Research and Development Applications Driven by Quantified Differentiation


Intravenous Formulation for In Vivo Glucocorticoid Studies

The high aqueous solubility of corticosterone-21-hemisuccinate, in stark contrast to the insoluble parent hormone, is essential for preparing intravenous injection solutions for pharmacokinetic, pharmacodynamic, or behavioral studies in animal models. This avoids the use of potentially confounding organic solvents or complex suspension formulations .

Development of Sensitive Corticosterone Immunoassays (ELISA/RIA)

The 21-hemisuccinate group is the primary functional handle for conjugating corticosterone to carrier proteins (e.g., BSA) to generate specific antibodies. The resulting antisera are the cornerstone of sensitive and specific assays, such as the validated ELISA with a within-assay CV of 7.1% [1]. This is the standard approach for measuring corticosterone in biological fluids.

In Vitro Cell Culture Studies Requiring Defined Steroid Delivery

In cell culture systems, the native hormone's insolubility requires solubilization in DMSO or ethanol, which can introduce vehicle-related artifacts. The use of a water-soluble hemisuccinate prodrug allows for direct addition to aqueous culture media, providing a more physiologically relevant and less toxic method for delivering glucocorticoid receptor stimulation .

Pharmacokinetic Modeling of Sustained-Release Prodrug Strategies

Researchers studying controlled or sustained drug release can utilize the class-level pharmacokinetic profile of hemisuccinate esters. Compared to phosphate esters, the hemisuccinate offers a slower in vivo conversion to the active drug and a longer mean residence time, making it a suitable prodrug for applications where a rapid spike in drug concentration is undesirable [2].

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